9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
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Overview
Description
9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate: is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic nonane structure.
Introduction of the Fluorenylmethyl Group: This step involves the protection of the amine group with the fluorenylmethyl group, often using fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine.
Functionalization of the Side Chain: The side chain is introduced through a series of reactions, including alkylation and oxidation, to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylpentan-2-yl group, to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be performed on the oxo group to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorenylmethyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[44]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure is of particular interest for the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure may offer advantages in terms of selectivity and potency for certain biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 9H-fluoren-9-ylmethyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
- 9H-fluoren-9-ylmethyl {[(2S)-1-(6-nitrobenzo[d][1,2,3]triazol-1-yl)-3-phenyl-1-thioxoprop-2-yl]amino}methanoate
- (9H-Fluoren-9-yl)MethOxy]Carbonyl D-Ala-NH2
Uniqueness
Compared to these similar compounds, 9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate stands out due to its unique spirocyclic structure and the specific functional groups it contains. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological and chemical properties.
Properties
Molecular Formula |
C28H34N2O3 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C28H34N2O3/c1-19(2)17-20(3)29-16-14-28(26(29)31)13-8-15-30(28)27(32)33-18-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,19-20,25H,8,13-18H2,1-3H3/t20?,28-/m0/s1 |
InChI Key |
KIFIZFGESYSXHL-GPIXMLASSA-N |
Isomeric SMILES |
CC(C)CC(C)N1CC[C@]2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)CC(C)N1CCC2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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